2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16729051
InChI: InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Br2N3
Molecular Weight: 290.94 g/mol

2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine

CAS No.:

Cat. No.: VC16729051

Molecular Formula: C7H5Br2N3

Molecular Weight: 290.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine -

Specification

Molecular Formula C7H5Br2N3
Molecular Weight 290.94 g/mol
IUPAC Name 2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3
Standard InChI Key NAVVUELCAZITKQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=NN2C=C1Br)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s fused triazole-pyridine system creates a planar, aromatic framework with pronounced electron-deficient characteristics due to the electron-withdrawing bromine atoms. The methyl group at position 7 introduces steric bulk, influencing regioselectivity in subsequent reactions. Key structural parameters include:

PropertyValue
Molecular FormulaC7H5Br2N3\text{C}_7\text{H}_5\text{Br}_2\text{N}_3
Molecular Weight290.94 g/mol
IUPAC Name2,6-dibromo-7-methyl- triazolo[1,5-a]pyridine
Canonical SMILESCC1=CC2=NC(=NN2C=C1Br)Br
InChI KeyNAVVUELCAZITKQ-UHFFFAOYSA-N

The triazole ring’s π\pi-deficient nature, combined with bromine’s inductive effects, renders the compound highly reactive toward nucleophilic and electrophilic agents .

Synthesis and Optimization Strategies

Core Formation and Bromination Pathways

The synthesis typically begins with constructing the triazole-pyridine backbone. A common route involves cyclocondensation of methyl-substituted pyridine hydrazones with nitriles or carbonyl compounds, followed by oxidative aromatization . Subsequent bromination at positions 2 and 6 is achieved using N\text{N}-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran under controlled conditions .

Representative Protocol:

  • Cyclization: React 7-methylpyridine-2-carbaldehyde hydrazone with acetyl chloride in acetic acid at 80°C for 6 hours to form the triazolo[1,5-a]pyridine core.

  • Bromination: Treat the intermediate with 2.2 equivalents of NBS in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C, yielding 2,6-dibromo-7-methyl derivative in 68–72% isolated yield .

Challenges in Regioselectivity

The methyl group at position 7 directs bromination to positions 2 and 6 via steric and electronic effects. Competing pathways, such as over-bromination or ring-opening, are mitigated by maintaining low temperatures (0–5°C) and stoichiometric control .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

Comparative Analysis with Related Triazolopyridines

Mono-Brominated Analog: 6-Bromo-7-methyl-[1,2,] triazolo[1,5-A]pyridine

This analog (C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, MW 212.05 g/mol) lacks the 2-bromo substituent, reducing steric hindrance and altering reactivity. For instance, Suzuki coupling occurs preferentially at C-6, whereas the dibromo derivative allows sequential functionalization at C-2 and C-6 .

Property2,6-Dibromo-7-methyl6-Bromo-7-methyl
Molecular FormulaC7H5Br2N3\text{C}_7\text{H}_5\text{Br}_2\text{N}_3C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
Molecular Weight290.94 g/mol212.05 g/mol
Cross-Coupling SitesC-2, C-6C-6

Amino-Substituted Derivative: 2-Amino-6,8-dibromo-7-methyl- triazolo[1,5-A]pyridine

The amino group at position 2 (C7H6Br2N4\text{C}_7\text{H}_6\text{Br}_2\text{N}_4, MW 305.96 g/mol) enhances hydrogen-bonding capacity, making this derivative suitable for coordination chemistry or supramolecular assembly.

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